molecular formula C11H20ClN B132081 3-Methyladamantan-1-amine hydrochloride CAS No. 33103-93-4

3-Methyladamantan-1-amine hydrochloride

Cat. No. B132081
CAS RN: 33103-93-4
M. Wt: 201.73 g/mol
InChI Key: WITBNCXKULHPMW-UHFFFAOYSA-N
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Description

3-Methyladamantan-1-amine hydrochloride, also known as Memantine Related Compound G, has the empirical formula C11H19N · HCl and a molecular weight of 201.74 . It is an analogue of Adamantane and is used as a medicinal agent .


Molecular Structure Analysis

The InChI code for 3-Methyladamantan-1-amine hydrochloride is 1S/C11H19N.ClH/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H . The molecular formula is C11H20ClN .


Physical And Chemical Properties Analysis

3-Methyladamantan-1-amine hydrochloride is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .

Scientific Research Applications

Memantine Analogue in Alzheimer’s Disease Research

Memantine, a well-known drug for Alzheimer’s disease, shares structural similarities with 3-Methyladamantan-1-amine hydrochloride. Researchers investigate its potential as a memantine analogue, exploring its binding affinity to NMDA receptors and neuroprotective effects .

Antiviral Properties

Studies suggest that this compound exhibits antiviral activity. Researchers investigate its effectiveness against specific viruses, such as influenza and herpes simplex virus . Further research is needed to understand its mechanism of action and potential clinical applications.

Ion Channel Modulation

Given its adamantane core, 3-Methyladamantan-1-amine hydrochloride may interact with ion channels. Researchers explore its effects on ion channel function, including voltage-gated sodium channels and potassium channels . Such modulation could have implications for pain management or neurological disorders.

Neuroprotection and Neurodegenerative Disorders

The compound’s structural features make it an interesting candidate for neuroprotection. Researchers investigate its ability to prevent neuronal damage, potentially impacting conditions like Parkinson’s disease or traumatic brain injury .

Drug Delivery Systems

Due to its hydrochloride salt form, 3-Methyladamantan-1-amine hydrochloride could be incorporated into drug delivery systems. Scientists explore its use as a pH-sensitive carrier for targeted drug release .

Organocatalysis and Asymmetric Synthesis

Organic chemists utilize this compound as an organocatalyst in asymmetric synthesis. Its rigid, cage-like structure provides chiral induction, enabling the creation of enantiomerically pure molecules .

Safety And Hazards

The safety information for 3-Methyladamantan-1-amine hydrochloride indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-methyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITBNCXKULHPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyladamantan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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